5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine
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Overview
Description
5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine is a chemical compound with the molecular formula C6H4N6O6 It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazole with nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions. The resulting dinitro compound is then subjected to amination reactions to introduce amino groups at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives with various functional groups.
Scientific Research Applications
5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets. For instance, it can induce apoptosis and cell cycle arrest via the phospho-activation of JNK and p38 pathways, affecting downstream targets such as c-Jun, ATF2, and p53 . This makes it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dinitro-2,1,3-benzoxadiazole-4-amine
- 5,7-Dinitro-1,3-dihydro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide
- 4,6-Dinitrobenzofuroxane
Uniqueness
5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of nitro and amino functionalities that can be exploited in various chemical and biological applications .
Properties
CAS No. |
194486-69-6 |
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Molecular Formula |
C6H4N6O5 |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
4,6-dinitro-2,1,3-benzoxadiazole-5,7-diamine |
InChI |
InChI=1S/C6H4N6O5/c7-1-3-4(10-17-9-3)6(12(15)16)2(8)5(1)11(13)14/h7-8H2 |
InChI Key |
YWWCITQGDYZCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2=NON=C2C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N |
Origin of Product |
United States |
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